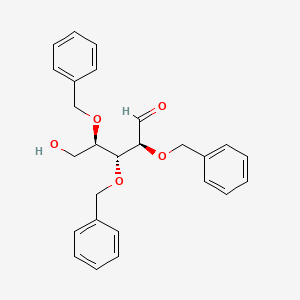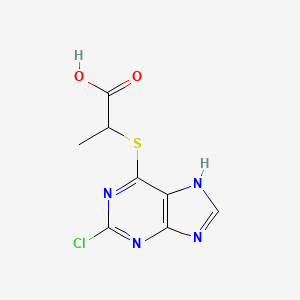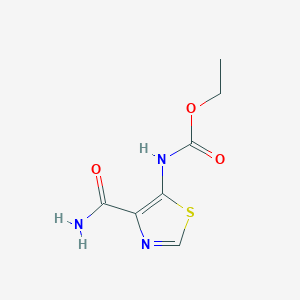
Ethyl (4-carbamoylthiazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-carbamoylthiazol-5-yl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-carbamoylthiazol-5-yl)carbamate can be achieved through various methods. One common approach involves the reaction of ethyl carbamate with a thiazole derivative under controlled conditions. The reaction typically requires a catalyst and may be conducted in an organic solvent such as toluene at elevated temperatures .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of carbonylimidazolide in water with a nucleophile. This method is efficient and allows for the preparation of carbamates without the need for an inert atmosphere. The products can be obtained in high purity by filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-carbamoylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Applications De Recherche Scientifique
Ethyl (4-carbamoylthiazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (4-carbamoylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
- Isopropyl carbamate
Uniqueness
Ethyl (4-carbamoylthiazol-5-yl)carbamate is unique due to its specific thiazole ring structure, which imparts distinct biological activities. Compared to other carbamates, it may exhibit enhanced antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9N3O3S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
ethyl N-(4-carbamoyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-7(12)10-6-4(5(8)11)9-3-14-6/h3H,2H2,1H3,(H2,8,11)(H,10,12) |
Clé InChI |
FXNHQXNIAPWWPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(N=CS1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


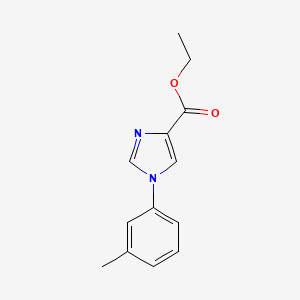
![2-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818856.png)

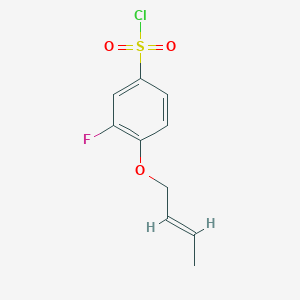
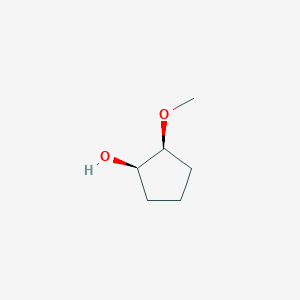

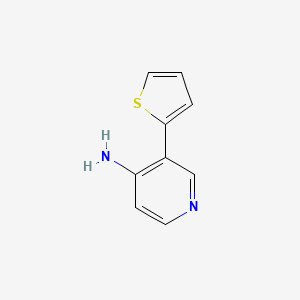
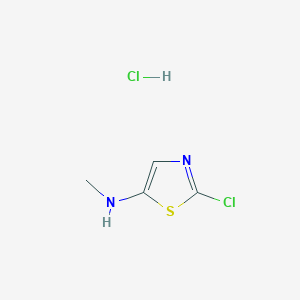
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
